3-(4-Ethoxy-3-methoxyphenyl)-3-[(phenylcarbonyl)amino]propanoic acid
Overview
Description
3-(4-Ethoxy-3-methoxyphenyl)-3-[(phenylcarbonyl)amino]propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a benzoylamino group and an ethoxy-methoxy substituted phenyl ring attached to a propanoic acid backbone. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-3-methoxyphenyl)-3-[(phenylcarbonyl)amino]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoylamino Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Substitution on the Phenyl Ring: The ethoxy and methoxy groups can be introduced via electrophilic aromatic substitution reactions using ethyl iodide and methanol in the presence of a strong base.
Coupling with Propanoic Acid: The final step involves coupling the substituted phenyl ring with a propanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzoylamino group can yield the corresponding amine.
Substitution: The aromatic ring can participate in further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 4-ethoxy-3-methoxybenzaldehyde or 4-ethoxy-3-methoxybenzoic acid.
Reduction: Formation of 3-(aminomethyl)-3-(4-ethoxy-3-methoxyphenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Ethoxy-3-methoxyphenyl)-3-[(phenylcarbonyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Ethoxy-3-methoxyphenyl)-3-[(phenylcarbonyl)amino]propanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzoylamino)-3-(4-methoxyphenyl)propanoic acid
- 3-(benzoylamino)-3-(4-ethoxyphenyl)propanoic acid
- 3-(benzoylamino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Uniqueness
3-(4-Ethoxy-3-methoxyphenyl)-3-[(phenylcarbonyl)amino]propanoic acid is unique due to the specific combination of the benzoylamino group and the ethoxy-methoxy substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-benzamido-3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-3-25-16-10-9-14(11-17(16)24-2)15(12-18(21)22)20-19(23)13-7-5-4-6-8-13/h4-11,15H,3,12H2,1-2H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIMYEKZXJYIRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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